Methyl 4-hydroxycinnamate
Overview
Description
Methyl 4-hydroxycinnamate is an antifungal agent and a cinnamic acid derivative . It has a role as a melanin synthesis inhibitor, a fungal metabolite, an anti-inflammatory agent, an antifungal agent, and a plant metabolite . It also has antioxidant activities that provide protection against inflammation and cancer .
Synthesis Analysis
This compound can be synthesized from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another synthesis method involves coupling the corresponding 4-hydroxycinnamic acids with N, O-dimethylhydroxylamine, followed by selective reduction with diisobutylaluminum hydride .Molecular Structure Analysis
The molecular structure of this compound has been studied using high-resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) excitation spectra .Chemical Reactions Analysis
This compound has a molecular formula of C10H10O3 and a molecular weight of 178.185 g/mol . It is involved in various chemical reactions, including scavenging DPPH radicals in a cell-free assay .Scientific Research Applications
Photochemistry and Spectroscopy : M4HC serves as a model for studying the chromophore of the photoactive yellow protein. Its electronic structure and spectroscopic properties have been investigated using high-resolution gas-phase spectroscopic techniques and quantum-chemical calculations (de Groot, Gromov, Köppel, & Buma, 2008). Another study focused on its conformational heterogeneity and spectroscopic properties, which are vital for understanding the chromophore’s behavior in various environments (Tan, Amirjalayer, Smolarek, Vdovin, Rijs, & Buma, 2013).
Biological Synthesis and Applications : M4HC and other hydroxycinnamates have been synthesized from glucose in Escherichia coli, highlighting their potential in biotechnological applications. These compounds are involved in protection against chemotherapy side effects and the prevention of cardiovascular disease and cancer (An, Cha, Nadarajan, Kim, & Ahn, 2016).
Metabolism and Bioavailability Studies : The metabolism of dietary hydroxycinnamates, including M4HC, has been studied using the Caco-2 model of human small intestinal epithelium. These studies are crucial for understanding the bioavailability and health benefits of these compounds (Kern, Bennett, Needs, Mellon, Kroon, & Garcia-Conesa, 2003).
Pharmacological Properties : Methyl p-hydroxycinnamate, a derivative of M4HC, exhibits significant anti-inflammatory activity in macrophage cells, suggesting its potential use in treating inflammatory conditions (Vo, Lee, Shin, Kwon, Lee, Kim, Kwon, & Chun, 2014).
Inhibitory Effects on Melanoma Cells : Methyl p-coumarate, another derivative, has shown inhibitory effects on melanin formation in mouse melanoma cells, indicating its potential in dermatological applications (Kubo, Nihei, & Tsujimoto, 2004).
Corrosion Inhibition : Praseodymium 4-hydroxycinnamate has been investigated as a corrosion inhibitor for steel, showcasing its utility in industrial applications (Nam, Somers, Mathesh, Seter, Hinton, Forsyth, & Tan, 2014).
Mechanism of Action
Target of Action
Methyl 4-hydroxycinnamate (MHC) is a phenolic compound that has been found to have diverse biological activities . It is known to interact with various targets, including reactive oxygen species (ROS) and nitric oxide (NO) in cells . It also targets acute myeloid leukemia (AML) cells, showing a unique ability to cooperate with other compounds in killing these cells .
Mode of Action
MHC exhibits its antioxidant activity by scavenging various radicals, including DPPH radicals . It reduces LPS-induced nitric oxide (NO) production in RAW 264.7 cells . In the context of AML, MHC works synergistically with other phenolic compounds to induce apoptosis in these cells .
Biochemical Pathways
MHC is involved in the biosynthesis and degradation of lignins, a class of aromatic polymers . It is a key intermediate in these processes. MHC is also involved in the biosynthesis of numerous plant secondary metabolites .
Pharmacokinetics
It is known that the compound’s lifetime in the s1 state is 8-9 picoseconds . This could potentially influence its bioavailability and distribution within the body.
Result of Action
MHC has been shown to have antioxidant activity, reducing oxidative stress in cells . It also reduces NO production, which can have anti-inflammatory effects . In AML cells, MHC induces apoptosis, leading to cell death .
Action Environment
The action of MHC can be influenced by environmental factors. For example, water complexation leads to significant linewidth narrowing , which could potentially influence the compound’s action. Furthermore, the compound’s action may be influenced by the presence of other compounds, as seen in its synergistic action with other phenolic compounds in AML cells .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxycinnamate has been shown to interact with various biomolecules. It scavenges DPPH radicals in a cell-free assay . It also reduces LPS-induced nitric oxide (NO) production in RAW 264.7 cells .
Cellular Effects
This compound has been found to have significant effects on various types of cells. It has been shown to synergize with curcumin to induce apoptosis in HL-60 acute myeloid leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to reduce nitric oxide production in cells, suggesting that it may interact with the enzymes involved in nitric oxide synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. High-resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) excitation spectra of jet-cooled this compound have been recorded .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce parasitemia and increase survival in P. berghei-infected mice .
Metabolic Pathways
Its ability to scavenge DPPH radicals suggests that it may be involved in antioxidant pathways .
Properties
IUPAC Name |
methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITWSHWHQAQBAW-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19367-38-5, 3943-97-3 | |
Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019367385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxycinnamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl p-hydroxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxycinnamic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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